Chelidonine, hydrochloride
Overview
Description
Chelidonine is a major secondary metabolite found in Chelidonium majus L. (Papaveraceae), a plant with a long history of medicinal use in Europe and Chinese herbal medicine. It belongs to the class of isoquinoline alkaloids, which also includes sanguinarine, chelerythrine, berberine, and coptisine. Chelidonine and its related compounds have demonstrated a range of pharmacological activities, such as antiviral, antitumor, and antimicrobial effects both in vitro and in vivo .
Synthesis Analysis
The enantioselective synthesis of chelidonine has been achieved through key steps involving Sharpless asymmetric dihydroxylation and stereospecific catalytic hydrogenation. This process manipulates the B/C-dehydro ring juncture of the benzo[c]phenanthridine skeleton, introducing oxygen functions on the C ring to construct stereogenic centers .
Molecular Structure Analysis
Chelidonine maintains its conformation in solution as it does in the crystal state. Even upon protonation, the molecule preserves its conformation, forming a strong intramolecular N+HO hydrogen bond. Conformational searches suggest that the geometry observed in the crystal state is the global energetic minimum for the molecule .
Chemical Reactions Analysis
Chelidonine has been shown to inhibit cytochrome P450 enzymes (CYP), particularly CYP2D6, through a mechanism-based inactivation process. This inhibition is time-, concentration-, and NADPH-dependent, and the enzyme activity loss is not reversible after dialysis. The inactivation involves the formation of reactive metabolites that can lead to potential drug-drug interactions .
Physical and Chemical Properties Analysis
Chelidonine's physical and chemical properties are closely related to its biological activities. For instance, its ability to inhibit tubulin polymerization disrupts microtubular structures in cells, leading to a G2/M arrest characterized by abnormal metaphase morphology and increased levels of cyclin B1 and cdc2 kinase activity. This inhibition also activates the stress-activated protein kinase/jun kinase pathway (SAPK/JNK) . Additionally, chelidonine's interaction with various signaling pathways, such as the TLR4/NF-κB pathway, underlies its anti-inflammatory effects .
Relevant Case Studies
Chelidonine has been studied in various cell lines and animal models to elucidate its pharmacological effects. For example, it has been found to suppress LPS-induced production of inflammatory mediators in RAW264.7 macrophages and in LPS-stimulated mice, indicating its potential for treating inflammatory conditions . In MCF-7 breast cancer cells, chelidonine induces multiple mechanisms of cell death, including apoptosis and autophagy, and has been shown to suppress telomerase activity and accelerate senescence . Furthermore, chelidonine attenuates eosinophilic airway inflammation in asthmatic mice by suppressing IL-4 and eotaxin-2 expression, suggesting its utility as an anti-asthma therapeutic .
Scientific Research Applications
Cytochrome P450 Inhibition
Chelidonine, a major bioactive constituent of greater celandine, exhibits inhibitory effects on human cytochrome P450 enzymes, particularly CYP2D6. This suggests potential drug-drug interactions due to the mechanism-based inactivation of this enzyme (Liu, Cui, Peng, Ji, & Zheng, 2018).
Pharmacological Activities
Chelidonine has demonstrated various pharmacological activities, including antitumor, analgesic, antibacterial, and spasmolytic properties. Its antitumor activity, in particular, has garnered significant attention (Zou, 2014).
Effects on Cell Cycle and Signal Transmission
Chelidonine affects tubulin polymerization, cell cycle progression, and activates the stress-activated protein kinase/jun kinase pathway (SAPK/JNK) in various cell lines, including malignant ones (Panzer, Joubert, Bianchi, Hamel, & Seegers, 2001).
Metabolic Activation
Chelidonine undergoes metabolic activation, leading to the formation of reactive metabolites responsible for enzyme inhibition. This is significant for understanding the mechanisms of its interactions and effects on the body (Liu, Peng, Zhang, Guo, Ji, & Zheng, 2019).
Nanoparticle Encapsulation for Cancer Therapy
The encapsulation of chelidonine in nanoparticles enhances its bioavailability, presenting a promising approach for targeted drug delivery in cancer treatment (Hamidia, Shahanipour, Talebian, & Monajemi, 2021).
Anti-inflammatory Activity
Chelidonine has shown significant anti-inflammatory effects by inhibiting the production of inflammatory mediators and affecting the TLR4/NF-κB signaling pathway in macrophages and mice (Liao, He, Yi, Xiang, & Ding, 2018).
Multiple Mechanisms of Cell Death in Cancer
In breast cancer cells, chelidonine triggers both apoptosis and autophagy, indicating its potential as a versatile anticancer agent (Noureini & Esmaili, 2014).
Antimicrotubule Properties
Chelidonine exhibits antimicrotubule properties, influencing the function of microtubules, which may account for various pharmacologic effects (Wolff & Knipling, 1993).
Telomerase Activity Regulation
Chelidonine influences telomerase activity and regulation, suggesting its potential for use in cancer therapies targeting telomerase (Noureini & Wink, 2009).
Apoptotic Response in Cancer Cells
Chelidonine can induce apoptosis in various cancer cell lines, showing promise as an anticancer agent (Kemeny-Beke et al., 2006).
Eosinophilic Airway Inflammation Attenuation
In asthmatic mice, chelidonine attenuates eosinophilic airway inflammation, suggesting its potential as an anti-asthma therapeutic (Kim, Hong, & Lee, 2015).
Enhanced Bioavailability in Nanoform
Nano-encapsulation of chelidonine improves its bioavailability and therapeutic index, particularly in liver injury induced by oxidative stress (Paul et al., 2013).
Antiviral, Antitumor, and Antimicrobial Properties
Chelidonium majus, containing chelidonine, exhibits antiviral, antitumor, and antimicrobial properties, highlighting its potential in various therapeutic areas (Colombo & Bosisio, 1996).
Role in Apoptosis and Cancer Cell Signaling
Chelidonine induces apoptosis in pancreatic cancer cells through the p53 and GADD45A pathways, providing insights into its therapeutic use against pancreatic cancer (Jang et al., 2021).
Interaction with DNA and Apoptotic Signaling
Chelidonine interacts with DNA and influences apoptotic signaling pathways in cancer cells, demonstrating its potential in targeted cancer therapies (Paul et al., 2012).
Modulation of Multidrug Resistance in Cancer
Chelidonine has been shown to modulate multidrug resistance in cancer cells, enhancing the efficacy of chemotherapeutics, especially against leukemia cells (El-Readi et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5.ClH/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21;/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3;1H/t14-,18-,19+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVURMIFHBFKWNP-PHANBDLMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
476-32-4 (Parent) | |
Record name | Chelidonine, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
389.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chelidonine, hydrochloride | |
CAS RN |
4312-31-6 | |
Record name | Chelidonine, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4312-31-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.